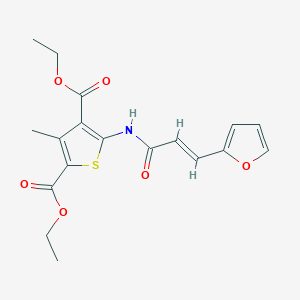

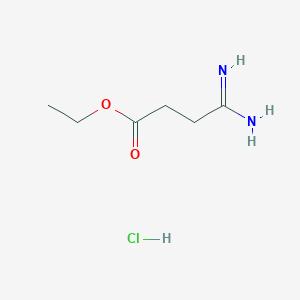

![molecular formula C19H20N4O4S B2695929 1,3-二甲基-5-((3-硝基苯甲基)硫代)-6-丙基吡啶并[2,3-d]嘧啶-2,4(1H,3H)-二酮 CAS No. 900004-89-9](/img/structure/B2695929.png)

1,3-二甲基-5-((3-硝基苯甲基)硫代)-6-丙基吡啶并[2,3-d]嘧啶-2,4(1H,3H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “1,3-dimethyl-5-((3-nitrobenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule. It belongs to the class of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines and their derivatives are known to exhibit a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic effects .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the reaction of barbituric acids with various electrophiles . For instance, the reaction of 1-methylpyrimidine-(1H,3H,5H)-2,4,6-trione, an unsymmetrical barbituric acid, with cyanogen bromide (BrCN) and various aldehydes in the presence of L-(+)-tartaric acid (L-(+)-TA) as an organocatalyst, can yield heterocyclic stable pyrimidine derivatives .Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be complex, with various functional groups attached to the pyrimidine ring. The exact structure of “1,3-dimethyl-5-((3-nitrobenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” would require further analysis, such as NMR and FTIR spectroscopy .Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, depending on the functional groups present. For example, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .科学研究应用

合成与表征

对与 1,3-二甲基-5-((3-硝基苯甲基)硫代)-6-丙基吡啶并[2,3-d]嘧啶-2,4(1H,3H)-二酮密切相关的化合物的研究通常涉及具有潜在生物活性或独特化学性质的嘧啶衍生物的合成和表征。例如,Rauf 等人。(2010) 研究了 5-取代的吡啶并[1,2-a]嘧啶-2,4(3H)-二酮的合成和脲酶抑制活性,突出了该化学框架内的化学多功能性和发现新生物活性的潜力 Rauf 等人,2010。

晶体结构和分子相互作用

对晶体结构和分子相互作用的研究提供了对这些化合物在材料科学和药物设计中的潜在应用的见解。例如,Zhou 等人。(2007) 介绍了一种相关化合物的合成和 X 射线分析,阐明了分子几何形状和生物活性或材料工程的潜在相互作用位点 Zhou 等人,2007。

生物活性和应用

吡啶并[2,3-d]嘧啶衍生物的合成也探索了它们的生物活性,这可能导致新的治疗方法的发展。Shaabani 等人的研究。(2002) 证明了一种呋并[2,3-d]嘧啶-2,4(1H, 3H)-二酮的高效合成方法,可能为开发具有改进的疗效和安全性特征的药物开辟途径 Shaabani 等人,2002。

先进材料和传感应用

杂环化合物的探索延伸到先进材料和传感器的开发。例如,Ashraf 等人。(2019) 报道了 (羟基苯甲酰)吡啶并[2,3-d]嘧啶杂环衍生物的合成和表征,展示了它们在电子结构分析和作为具有特定电子性质的材料中的潜力 Ashraf 等人,2019。

作用机制

未来方向

The synthesis and study of pyrimidine derivatives is a rapidly growing area of organic synthesis due to their wide range of biological activities . Future research could focus on developing new synthesis methods, investigating the biological activities of new derivatives, and exploring their potential applications in medicine and other fields.

属性

IUPAC Name |

1,3-dimethyl-5-[(3-nitrophenyl)methylsulfanyl]-6-propylpyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O4S/c1-4-6-13-10-20-17-15(18(24)22(3)19(25)21(17)2)16(13)28-11-12-7-5-8-14(9-12)23(26)27/h5,7-10H,4,6,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZTNCWXJAPVKHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CN=C2C(=C1SCC3=CC(=CC=C3)[N+](=O)[O-])C(=O)N(C(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-dimethyl-5-((3-nitrobenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

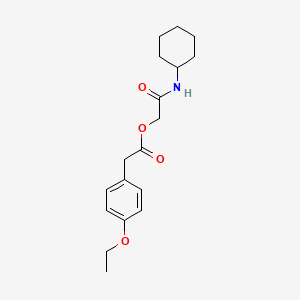

![5,6,7,8-tetrahydro-4H-thieno[2,3-c]azepine](/img/structure/B2695846.png)

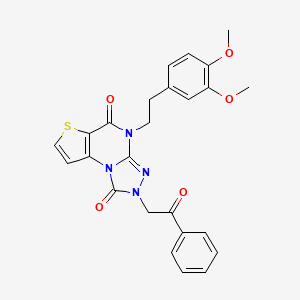

![Tert-butyl 4-(6-methyl-2-oxobenzo[D]oxazo L-3(2H)-YL) piperidine-1-carboxylate](/img/structure/B2695855.png)

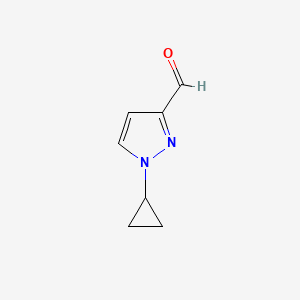

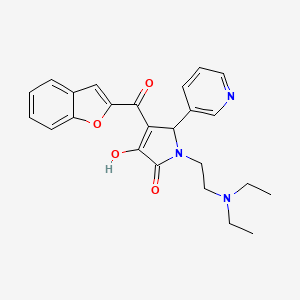

![5-nitro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2695858.png)

![N,4-diisobutyl-1-({2-[(2-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2695860.png)

![2-Benzhydryl-6-tosyl-2,6-diazaspiro[3.3]heptane](/img/structure/B2695861.png)

![1-[3-(2,2-Difluoroethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2695863.png)

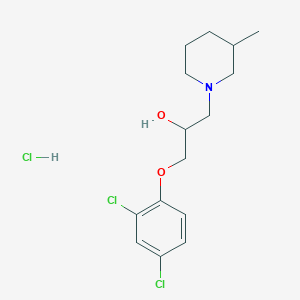

![2-[(Piperidin-4-yl)methoxy]-4-(trifluoromethyl)pyridine dihydrochloride](/img/structure/B2695865.png)